
Tyrosyl-prolyl-phenylalanyl-proline
Descripción general
Descripción
beta-Casomorphin 4 exhibits moderate analgesic activity for mu receptors.
Mecanismo De Acción
Target of Action
Beta-Casomorphin 4, also known as L-tyrosyl-L-prolyl-L-phenylalanyl-L-proline or Tyrosyl-prolyl-phenylalanyl-proline, is an opioid peptide derived from the digestion of the milk protein casein . It primarily targets opioid receptors that are widely present in the gut, brain, and internal organs .
Mode of Action
Upon release during digestion, beta-Casomorphin 4 can attach to these opioid receptors, triggering a series of physiological responses . These include increased expression of inflammatory markers, modulation of gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release (gastrin, cholecystokinin, secretin, and gastrin inhibitory peptide), development of wheal and flare reactions, and mucus production .
Biochemical Pathways
The action of beta-Casomorphin 4 affects several biochemical pathways. It plays a role in the regulation of fat intake and postprandial metabolism . It also influences the induction of inflammatory response in the gut through increased expression of inflammatory markers like myeloperoxidase, antibodies, and toll-like receptors .
Pharmacokinetics
Beta-Casomorphin 4 is released during gastrointestinal digestion with a combination of various enzymes including pepsin, trypsin, chymotrypsin, elastase, leucine aminopeptidase, elastase, and carboxypeptidase . It is highly sensitive to hydrolysis by dipeptidyl peptidase iv, which strongly limits or prevents the transfer of these peptides in an intact form across the intestinal mucosa and the blood-brain barrier .
Result of Action
The action of beta-Casomorphin 4 results in both protective and adverse effects. It has been associated with analgesic effects and the manifestation of sedative activity . It also plays a significant role in sudden infant death syndrome (SIDS) and heart-related attributes, producing cardiovascular activity and the creation of bradycardia and hypotension .
Action Environment
The action, efficacy, and stability of beta-Casomorphin 4 are influenced by various environmental factors. These include the permeability of the intestinal barrier and the constrained biosynthesis of dipeptidyl peptidase-4 (DPP4), which can affect the peptide’s ability to attach to opioid receptors . The role of the microbiome is also significant but challenging to further elucidate, with microbiome effects ranging across gut-condition indicators and modulators, and potentially as systemic causal factors .
Análisis Bioquímico
Biochemical Properties
Beta-Casomorphin 4 plays a significant role in physiology, metabolism, immunomodulation, and inflammation . It interacts with various enzymes, proteins, and other biomolecules, particularly opioid receptors . The peptide has been shown to bind μ-receptors , influencing a range of biochemical reactions.
Cellular Effects
Beta-Casomorphin 4 influences various types of cells and cellular processes. It has been shown to increase the induction of inflammatory response in mice gut through increased expression of inflammatory markers . It also affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Beta-Casomorphin 4 exerts its effects at the molecular level through several mechanisms. It binds to endogenous opioid receptors, demonstrating morphine-like activity . This binding can lead to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
Beta-Casomorphin 4 is involved in several metabolic pathways. It is produced during gastrointestinal digestion, simulated gastrointestinal digestion, and fermentation . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Actividad Biológica
Tyrosyl-prolyl-phenylalanyl-proline (TPPP) is a tetrapeptide that has garnered attention in biochemical research due to its potential biological activities. This article delves into the properties, mechanisms, and effects of TPPP, supported by data tables, case studies, and recent research findings.
Structure and Properties
TPPP consists of four amino acids: tyrosine (Tyr), proline (Pro), phenylalanine (Phe), and another proline (Pro). The unique sequence contributes to its structural conformation and biological functions. Proline is known for introducing kinks in peptide chains, while tyrosine and phenylalanine contribute aromatic properties that can influence interactions with biological targets.
Key Structural Features:
- Amino Acid Composition: TPPP is composed of hydrophobic (Tyr, Phe) and cyclic (Pro) residues.
- Conformational Flexibility: The presence of proline allows for unique folding patterns that can affect the peptide's interaction with receptors and enzymes.
1. Antioxidant Properties
Research indicates that TPPP exhibits significant antioxidant activity. The aromatic rings from tyrosine and phenylalanine can scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
2. Immunomodulatory Effects
TPPP has been studied for its role in modulating immune responses. It has been shown to influence the activity of various immune cells, potentially enhancing or suppressing immune functions depending on the context.
Study | Findings |
---|---|
Malešević et al. (2012) | Demonstrated that proline-rich peptides enhance immune response through SH3 domain interactions. |
Gurung et al. (2023) | Highlighted the role of proline in regulating immune pathways, supporting TPPP's potential as an immunomodulator. |
3. Neuroprotective Effects
Recent studies suggest that TPPP may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The antioxidant capacity combined with its ability to modulate neurotransmitter release makes it a candidate for further investigation.
The biological activities of TPPP can be attributed to several mechanisms:
- Signal Transduction: The proline residues facilitate interactions with SH3 domains, which are critical in signal transduction pathways related to cell growth and differentiation.
- Receptor Binding: The aromatic side chains provide a platform for binding to various receptors, influencing cellular responses.
Case Study 1: Immunomodulatory Effects
In a study involving murine models, TPPP was administered to evaluate its effects on T-cell activation. Results indicated a significant increase in T-cell proliferation and cytokine production compared to control groups, suggesting a robust immunostimulatory effect.
Case Study 2: Neuroprotection
A study examining the effects of TPPP on neuronal cell lines exposed to oxidative stress showed that treatment with TPPP significantly reduced cell death and increased cell viability. This suggests potential therapeutic applications in neurodegenerative conditions.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Tyrosyl-prolyl-phenylalanyl-proline in synthetic preparations?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (210–280 nm) for purity assessment, tandem mass spectrometry (MS/MS) for sequence verification, and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry. For quantitative purity, integrate HPLC peaks using a calibrated standard and report relative abundance of impurities (e.g., truncated peptides) with thresholds ≤1% for rigorous preclinical studies .
Q. What are the optimal solid-phase synthesis conditions for this compound?
- Methodological Answer : Employ Fmoc-based chemistry with HBTU/HOBt as coupling agents for proline-rich sequences to minimize steric hindrance. Use a 20% piperidine/DMF solution for Fmoc deprotection and monitor coupling efficiency via Kaiser tests. For challenging proline-proline linkages, extend coupling times to 2 hours and use double couplings. Report resin type (e.g., Wang resin), solvent systems, and cleavage conditions (e.g., TFA:EDT:H2O = 95:2.5:2.5) in accordance with NIH preclinical reporting guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., cell line variability, peptide concentration ranges). Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based cAMP assays). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental designs and ensure statistical power calculations are reported (e.g., ≥80% power with α=0.05) .
Q. What computational approaches are most effective for predicting this compound’s interaction with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model conformational flexibility, particularly for proline residues, which adopt cis/trans isomerization. Combine docking studies (AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities. Validate computational results with circular dichroism (CD) spectroscopy to correlate predicted and observed secondary structures .
Q. How can researchers design studies to assess this compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments (pH 7.4, 37°C) with protease-rich matrices (e.g., human serum). Monitor degradation kinetics via LC-MS and quantify half-life (t1/2) using non-linear regression. For in vivo stability, employ radiolabeled peptides (e.g., ³H or ¹⁴C) and track biodistribution in rodent models. Report stability data with error margins (±SEM) and statistical significance thresholds (p<0.05) .
Q. What advanced spectroscopic methods are suitable for analyzing this compound’s conformational flexibility?
- Methodological Answer : Utilize 2D NMR techniques (e.g., NOESY, TOCSY) to resolve proline ring puckering and backbone dihedral angles. For dynamic studies, apply time-resolved fluorescence resonance energy transfer (TR-FRET) with site-specific fluorophore labeling. Pair with temperature-jump experiments to probe folding/unfolding kinetics. Data should include Ramachandran plots and Boltzmann-weighted conformational populations .
Q. Data Reporting and Contradiction Analysis
Q. How should researchers address variability in preclinical data for this compound’s pharmacokinetic profile?
- Methodological Answer : Adhere to NIH guidelines for preclinical reporting, including detailed animal strain metadata, dosing regimens, and bioanalytical validation (e.g., LLOQ for LC-MS assays). Use Bland-Altman plots to assess inter-laboratory variability and publish raw datasets in supplementary materials. For contradictory results, perform sensitivity analyses to identify outlier-prone experimental steps (e.g., sample preparation) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Report EC50/IC50 values with 95% confidence intervals and assess goodness-of-fit (R² ≥0.90). For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) and correct for multiple comparisons (e.g., Bonferroni). Include power analysis in methods to justify sample sizes .
Q. Methodological Design Tables
Table 1: Key Parameters for Solid-Phase Synthesis Optimization
Parameter | Recommended Value | Evidence Source |
---|---|---|
Coupling Reagent | HBTU/HOBt in DMF | |
Deprotection Agent | 20% piperidine/DMF | |
Proline-Proline Coupling | 2-hour double coupling | |
Cleavage Cocktail | TFA:EDT:H2O (95:2.5:2.5) |
Table 2: NIH-Required Preclinical Data Reporting
Metric | Reporting Standard |
---|---|
Animal Strain | C57BL/6J mice (Jackson Lab) |
Sample Size Justification | Power analysis (α=0.05, β=0.2) |
Statistical Methods | Two-tailed t-test, ANOVA |
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38)/t21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNJQAPLOBXDM-ZJZGAYNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225142 | |
Record name | beta-Casomorphin 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74171-19-0 | |
Record name | beta-Casomorphin 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074171190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Casomorphin 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.